molecular formula C5H8N4O2 B13174084 3-(4-Amino-2H-1,2,3-triazol-2-yl)propanoic acid

3-(4-Amino-2H-1,2,3-triazol-2-yl)propanoic acid

Cat. No.: B13174084
M. Wt: 156.14 g/mol
InChI Key: GXLSYZGMZDYZNR-UHFFFAOYSA-N
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Description

3-(4-Amino-2H-1,2,3-triazol-2-yl)propanoic acid is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This specific compound is characterized by the presence of an amino group at the 4-position of the triazole ring and a propanoic acid moiety attached to the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Amino-2H-1,2,3-triazol-2-yl)propanoic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazonoyl derivatives with carbodiimides through a 1,3-dipolar cycloaddition reaction . This reaction is often carried out under microwave irradiation to enhance the reaction rate and yield .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds such as N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides . These intermediates are then further reacted under controlled conditions to obtain the final product. The choice of reagents and reaction conditions is crucial to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Amino-2H-1,2,3-triazol-2-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazole derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides and acyl chlorides.

Major Products Formed

The major products formed from these reactions include nitro derivatives, dihydrotriazole derivatives, and various substituted triazole compounds

Mechanism of Action

The mechanism of action of 3-(4-Amino-2H-1,2,3-triazol-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The amino group and triazole ring can form hydrogen bonds and coordinate with metal ions, affecting various biological processes. The compound can inhibit enzyme activity by binding to the active site or interacting with cofactors, leading to the disruption of metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Amino-2H-1,2,3-triazol-2-yl)propanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the propanoic acid moiety enhances its solubility and reactivity, making it a versatile compound for various applications.

Properties

Molecular Formula

C5H8N4O2

Molecular Weight

156.14 g/mol

IUPAC Name

3-(4-aminotriazol-2-yl)propanoic acid

InChI

InChI=1S/C5H8N4O2/c6-4-3-7-9(8-4)2-1-5(10)11/h3H,1-2H2,(H2,6,8)(H,10,11)

InChI Key

GXLSYZGMZDYZNR-UHFFFAOYSA-N

Canonical SMILES

C1=NN(N=C1N)CCC(=O)O

Origin of Product

United States

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